(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound with the molecular formula C10H6ClN3O3S and a molar mass of 283.69 g/mol . This compound is characterized by the presence of a benzylidene group substituted with chloro and nitro groups, as well as an imidazolidinone ring containing a thioxo group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 2-thioxo-4-imidazolidinone under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted imidazolidinones .
Scientific Research Applications
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or DNA interaction . The nitro and thioxo groups play crucial roles in these interactions, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
5-{2-Chloro-5-nitrobenzylidene}-2-oxo-4-imidazolidinone: Similar structure but with an oxo group instead of a thioxo group.
5-{2-Chloro-5-nitrobenzylidene}-2-thioxo-4-thiazolidinone: Contains a thiazolidinone ring instead of an imidazolidinone ring.
5-{2-Chloro-5-nitrobenzylidene}-2-thioxo-4-pyrrolidinone: Features a pyrrolidinone ring instead of an imidazolidinone ring.
Uniqueness
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both chloro and nitro substituents on the benzylidene group, as well as the thioxo group on the imidazolidinone ring . These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H6ClN3O3S |
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Molecular Weight |
283.69g/mol |
IUPAC Name |
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-2-1-6(14(16)17)3-5(7)4-8-9(15)13-10(18)12-8/h1-4H,(H2,12,13,15,18)/b8-4+ |
InChI Key |
UNORHOFHDBZNTP-XBXARRHUSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=S)N2)Cl |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/2\C(=O)NC(=S)N2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=S)N2)Cl |
Origin of Product |
United States |
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